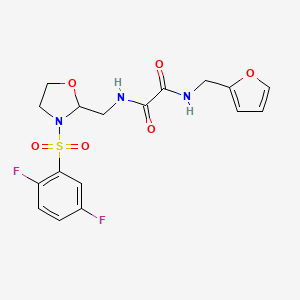![molecular formula C16H15FO4S B2510422 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 339100-34-4](/img/structure/B2510422.png)
2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-[(4-fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)ethanone, has a CAS Number of 339100-31-1 and a linear formula of C16H15FO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 . It is a solid substance . Further physical and chemical properties such as boiling point, melting point, and density are not available from the search results.Applications De Recherche Scientifique
Fuel-Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) explored the synthesis and properties of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using 2-[(4-Fluorophenyl)sulfonyl] components. These SPEs demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Chemical Synthesis and Analysis
The resolution of nonsteroidal antiandrogens involving 2-[(4-Fluorophenyl)sulfonyl] was studied by Tucker and Chesterson (1988). This research focused on the chromatographic separation of diastereomeric esters, highlighting the role of 2-[(4-Fluorophenyl)sulfonyl] in analytical chemistry (Tucker & Chesterson, 1988).
Sulfonation of Phenols
Wit, Woldhuis, and Cerfontain (2010) investigated the sulfonation of methyl phenyl sulfate, which is closely related to 2-[(4-Fluorophenyl)sulfonyl]. Their research provides insights into the chemical behavior of such compounds in the presence of sulfuric acid, contributing to our understanding of sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).
Crystallography and Molecular Structure
The work of Abdel‐Aziz et al. (2012) on 1-(4-Fluorophenyl)-2-(phenylsulfonylethanone) provided valuable insights into the molecular structure of compounds involving 2-[(4-Fluorophenyl)sulfonyl], contributing to the field of crystallography (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Polymer Chemistry
Weisse, Keul, and Höcker (2001) researched the synthesis of carboxylated poly(ether sulfone)s using 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid. This study highlights the application of 2-[(4-Fluorophenyl)sulfonyl] in the development of new polymers (Weisse, Keul, & Höcker, 2001).
Development of Pharmaceutical Compounds
Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, a compound structurally similar to 2-[(4-Fluorophenyl)sulfonyl], for potential anti-inflammatory activity. This research contributes to the pharmaceutical applications of related compounds (Karande & Rathi, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4S/c1-10-7-12(8-11(2)16(10)19)15(18)9-22(20,21)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQUHHQGUQDTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)
![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)
![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)
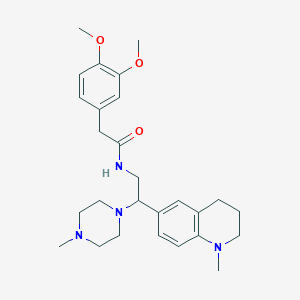
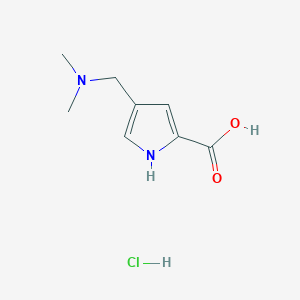

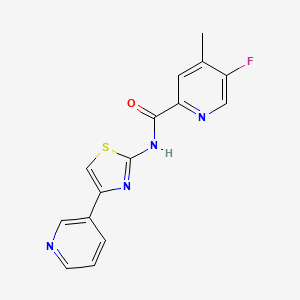
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2510348.png)
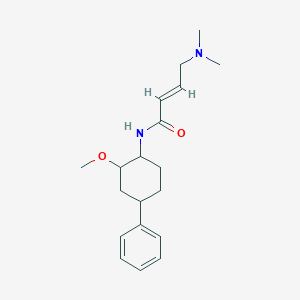

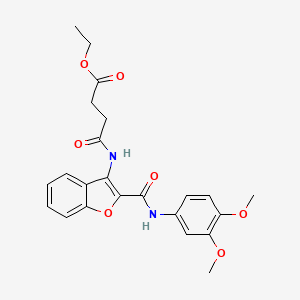
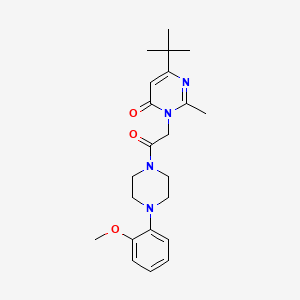
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)
